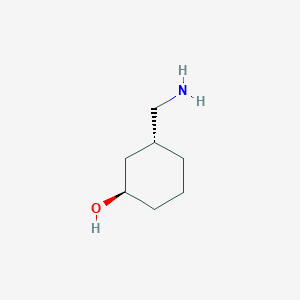

trans-3-(Aminomethyl)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

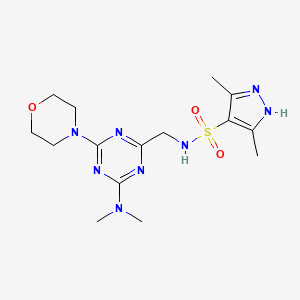

Trans-3-(Aminomethyl)cyclohexanol is a chemical compound with the CAS Number: 874821-46-2 . It has a molecular weight of 129.2 and its IUPAC Name is (1R,3R)-3-(aminomethyl)cyclohexan-1-ol . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound consists of a total of 24 bonds . These include 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates and Ligands

Pharmaceutical Intermediate Synthesis : Trans-3-(Aminomethyl)cyclohexanol serves as a precursor for synthesizing pharmaceutical intermediates, such as hydrochloride salts of trans-4-aminocyclohexanol. Its conversion through processes like acetylation and hydrogenation demonstrates its utility in creating high-purity, pharmaceutical-grade compounds (Li Jia-jun, 2012).

Ligand Synthesis for Asymmetric Catalysis : The resolution of racemic 2-aminocyclohexanol derivatives, closely related to this compound, highlights its application in preparing ligands for asymmetric catalysis. These derivatives are crucial for catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations of aryl ketones, achieving products with high enantiomeric excess (Schiffers et al., 2006).

Material Science and Nanotechnology

Polymer Science : Research into polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, where this compound can act as an intermediate, showcases the chemical's significance in creating high-performance materials. These polyimides possess excellent thermal stability and mechanical properties, making them suitable for advanced engineering applications (Fang et al., 2004).

Nanohybrid Materials for Drug Delivery : The intercalation of trans-4-(aminomethyl)cyclohexanecarboxylate (tranexamic anions) into layered double hydroxides for incorporation into poly(ε-caprolactone) films represents an innovative approach to controlled drug release. This application demonstrates the potential of this compound derivatives in creating hybrid materials for localized, controlled drug delivery systems (Tammaro et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, trans-3-Aminomethyl-1-(Boc-amino)cyclohexane, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Aminocyclohexanols, a class of compounds to whichtrans-3-(Aminomethyl)cyclohexanol belongs, are known to have biological and structural importance . They are key structural components of numerous natural products and potent drugs .

Mode of Action

It is known that aminocyclohexanols interact with their targets in a way that leads to various biological effects .

Biochemical Pathways

Aminocyclohexanols are known to be involved in various biochemical pathways due to their structural importance in numerous natural products and potent drugs .

Result of Action

Aminocyclohexanols, in general, are known to have various biological effects due to their interactions with their targets .

Propiedades

IUPAC Name |

(1R,3R)-3-(aminomethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTIZANRIDXCBN-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-2-methylbenzo[cd]indol-1-ium;hexafluorophosphate](/img/structure/B2603365.png)

![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)

![8-[2-(3,5-Dimethylpiperidyl)ethyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2603373.png)

![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603374.png)

![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)

![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)

![2,3-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2603379.png)